Cas no 56264-98-3 ([(E)-but-1-enyl]benzene)
[(E)-but-1-enyl]benzene structure
Product Name:[(E)-but-1-enyl]benzene
CAS-nummer:56264-98-3
MF:C10H12
MW:132.202282905579
CID:368958
PubChem ID:5370622
Update Time:2025-04-19
[(E)-but-1-enyl]benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- [(E)-but-1-enyl]benzene
- butenylbenzene
- (1Z)-but-1-en-1-ylbenzene
- but-1-en-1-ylbenzene
- (1E)-1-Buten-1-ylbenzene
- Benzene, 1-butenyl-
- [(1E)-but-1-en-1-yl]benzene
- Benzene, 1-butenyl-, (E)-
- CS-0439937
- InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
- AKOS006272930
- (E)-But-1-en-1-ylbenzene
- MPMBRWOOISTHJV-XVNBXDOJSA-N
- 56264-98-3
- 1005-64-7
- (E)-1-butenylbenzene
- (E)-1-Phenyl-1-butene
- trans-1-Phenyl-1-butene
- DTXSID301026549
- [(E)-but-1-enyl]-benzene
- 824-90-8
- (E)-but-1-enylbenzene
- EINECS 260-079-4
- (1E)-1-Butenylbenzene #
- 1-phenyl-(E)-1-butene
-
- Inchi: 1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
- InChI-sleutel: MPMBRWOOISTHJV-XVNBXDOJSA-N
- LACHT: C1(C=CC=CC=1)/C=C/CC
Berekende eigenschappen
- Exacte massa: 132.09396
- Monoisotopische massa: 132.093900383g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 96.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- PSA: 0
[(E)-but-1-enyl]benzene Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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